molecular formula C15H17N5O4S B12181287 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B12181287
M. Wt: 363.4 g/mol
InChI Key: NOYPMRRCSWMGDW-UHFFFAOYSA-N
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Description

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles and triazoles This compound is notable for its unique structural features, which include a triazole ring, a sulfanyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the triazole intermediate, which is then reacted with a sulfanyl methylating agent. The final step involves the formation of the oxadiazole ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme function or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to its combination of a triazole ring, a sulfanyl group, and a trimethoxyphenyl group.

Properties

Molecular Formula

C15H17N5O4S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H17N5O4S/c1-20-8-16-19-15(20)25-7-12-17-18-14(24-12)9-5-10(21-2)13(23-4)11(6-9)22-3/h5-6,8H,7H2,1-4H3

InChI Key

NOYPMRRCSWMGDW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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